5-Oxo-1,2-campholide

描述

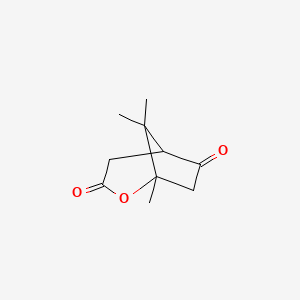

Structure

3D Structure

属性

分子式 |

C10H14O3 |

|---|---|

分子量 |

182.22 g/mol |

IUPAC 名称 |

1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-4-8(12)13-10(9,3)5-7(6)11/h6H,4-5H2,1-3H3 |

InChI 键 |

UDJVKSCOEHSXBZ-UHFFFAOYSA-N |

SMILES |

CC1(C2CC(=O)OC1(CC2=O)C)C |

规范 SMILES |

CC1(C2CC(=O)OC1(CC2=O)C)C |

产品来源 |

United States |

Biosynthesis and Enzymatic Transformations

Microbial Catabolic Pathways of Camphor (B46023) Leading to 5-Oxo-1,2-campholide

The degradation of camphor is a well-studied process, particularly in soil bacteria capable of utilizing this bicyclic monoterpene.

Pseudomonas putida, especially strains like ATCC 17453 and NCIMB 10007, are recognized as key players in the biodegradation of camphor ethz.chatlasofscience.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. These aerobic, Gram-negative soil bacteria possess the metabolic machinery, often encoded on a large extrachromosomal CAM plasmid, to efficiently break down camphor into central metabolic intermediates atlasofscience.orgnih.govgenome.jpqmul.ac.ukuniprot.org. The ability of these strains to utilize camphor as their sole carbon and energy source highlights their importance in the environmental cycling of terpenoids atlasofscience.orgnih.gov.

The catabolism of (+)-camphor typically initiates with a hydroxylation reaction. Cytochrome P450cam (CYP101A1) mediates the initial hydroxylation of camphor at the 5-position, yielding 5-exo-hydroxycamphor (B1210678) ethz.chnih.gov. This is followed by a dehydrogenation step, catalyzed by an exo-hydroxycamphor dehydrogenase, to produce 2,5-diketocamphane ethz.chresearchgate.netresearchgate.net. The subsequent critical step in the formation of this compound involves the ring oxidation of 2,5-diketocamphane by a specific monooxygenase ethz.chqmul.ac.uk. This intermediate, this compound, is often unstable and can spontaneously undergo cleavage, leading to the formation of 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate (OTE) ethz.chresearchgate.netnih.govresearchgate.net. The pathway continues with further enzymatic modifications of OTE and its derivatives, ultimately feeding into the tricarboxylic acid (TCA) cycle via intermediates like acetyl-CoA and succinyl-CoA atlasofscience.orgresearchgate.netnih.govresearchgate.net.

Camphor exists as two enantiomers, with the (+)-isomer being more commonly found and studied ethz.ch. The degradation pathways are often enantioselective, with specific enzymes acting on particular camphor enantiomers or their derived intermediates. Diketocamphanes, such as 2,5-diketocamphane, serve as direct precursors to this compound ethz.chresearchgate.netresearchgate.netqmul.ac.uk. The degradation of (+)-camphor specifically involves 2,5-diketocamphane as a substrate for the 2,5-diketocamphane 1,2-monooxygenase (DKCMO) researchgate.netgenome.jpqmul.ac.ukuniprot.org. While the degradation of (-)-camphor (B167293) also proceeds via diketocamphanes, it involves different monooxygenases, such as the 3,6-diketocamphane 1,6-monooxygenase researchgate.net.

Enzymology of this compound Formation

The enzymatic machinery responsible for generating this compound is centered around specific monooxygenase enzymes.

The enzyme primarily responsible for the conversion of 2,5-diketocamphane to this compound is the 2,5-diketocamphane 1,2-monooxygenase (DKCMO) ethz.chresearchgate.netresearchgate.netresearchgate.netgenome.jpqmul.ac.ukuniprot.org. This enzyme is also known by several other names, including ketolactonase I, camphor 1,2-monooxygenase, and camP genome.jpqmul.ac.ukuniprot.org. It is classified under the EC number 1.14.14.108 researchgate.netresearchgate.netgenome.jpqmul.ac.ukuniprot.org.

DKCMO is a Baeyer-Villiger monooxygenase (BVMO) that catalyzes the oxidative lactonization of 2,5-diketocamphane researchgate.netresearchgate.netgenome.jpqmul.ac.ukuniprot.org. This reaction requires molecular oxygen (O₂) and a reduced flavin cofactor (FMNH₂), which is typically generated from NADH via a dedicated NADH-FMN reductase researchgate.netgenome.jpqmul.ac.uk. The enzyme is encoded on the CAM plasmid of Pseudomonas putida and plays a critical role in the degradation of (+)-camphor genome.jpqmul.ac.ukuniprot.org. DKCMO exhibits broad substrate specificity, capable of acting on various bicyclic ketones, including both (+)- and (-)-camphor, as well as adamantanone genome.jpqmul.ac.uk.

While detailed structural information is complex, DKCMO is characterized as a flavoenzyme and belongs to the Type II BVMO class researchgate.netresearchgate.netacs.org. It often functions as part of a multi-component system, typically involving the monooxygenase subunit and a reductase component researchgate.net.

Table 1: Key Enzymes in Camphor Degradation Pathway

| Enzyme Name | EC Number | Primary Substrate(s) | Primary Product(s) | Relevant Organism(s) |

| Cytochrome P450cam (CYP101A1) | N/A | (+)-Camphor | 5-exo-hydroxycamphor | Pseudomonas putida nih.gov |

| Exo-hydroxycamphor dehydrogenase (camD) | N/A | 5-exo-hydroxycamphor | 2,5-Diketocamphane | Pseudomonas putida ethz.chresearchgate.netresearchgate.net |

| 2,5-Diketocamphane 1,2-monooxygenase | 1.14.14.108 | (+)-Bornane-2,5-dione | (+)-5-Oxo-1,2-campholide | Pseudomonas putida researchgate.netresearchgate.netgenome.jpqmul.ac.ukuniprot.org |

| 3,6-Diketocamphane 1,6-monooxygenase | N/A | (-)-Camphor derived diketocamphane | Lactone intermediate for (-)-camphor degradation | Pseudomonas putida researchgate.net |

| 2-oxo-Δ³-4,5,5-trimethylcyclopentenyl- | N/A | OTE | HTP-CoA | Pseudomonas putida atlasofscience.orgresearchgate.netnih.gov |

| acetyl-CoA monooxygenase (camG) | ||||

| NADH-FMN reductase | EC 1.5.1.42 | NADH, FMN | NAD⁺, FMNH₂ | Pseudomonas putida researchgate.netgenome.jpqmul.ac.uk |

The Baeyer-Villiger oxidation is a chemical reaction that converts ketones into esters (or cyclic ketones into lactones) by inserting an oxygen atom adjacent to the carbonyl group wikipedia.orgyoutube.com. DKCMO performs this reaction enzymatically, utilizing a flavin cofactor. The catalytic cycle begins with the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor by NADPH, forming FMNH₂ acs.orgwikipedia.org. This reduced flavin then reacts with molecular oxygen to generate a reactive flavin-peroxy intermediate acs.orgwikipedia.org. This activated oxygen species then attacks the substrate, 2,5-diketocamphane, leading to the formation of a Criegee intermediate genome.jpqmul.ac.ukacs.orgwikipedia.org. A key step involves the migration of a carbon atom from the ketone to the peroxy oxygen, followed by the release of the lactone product, (+)-5-Oxo-1,2-campholide, and the oxidized flavin (FMN) genome.jpqmul.ac.ukacs.orgwikipedia.org. This enzymatic Baeyer-Villiger oxidation is crucial for the ring cleavage of the bicyclic camphor structure researchgate.net. The product, (+)-5-Oxo-1,2-campholide, is known to be unstable and spontaneously hydrolyzes to form 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate ethz.chnih.govresearchgate.netgenome.jpqmul.ac.uk.

Table 2: Key Intermediates in Camphor Degradation Leading to this compound

| Intermediate Name | Role in Pathway | Source(s) |

| (+)-Camphor | Initial substrate for degradation | ethz.chatlasofscience.orgnih.govresearchgate.netnih.govresearchgate.nettum.de |

| 5-exo-hydroxycamphor | Product of initial camphor hydroxylation | nih.gov |

| 2,5-Diketocamphane | Intermediate formed by dehydrogenation; substrate for DKCMO | ethz.chresearchgate.netresearchgate.net |

| (+)-5-Oxo-1,2-campholide | Product of DKCMO-catalyzed Baeyer-Villiger oxidation; unstable intermediate | ethz.chresearchgate.netgenome.jpqmul.ac.ukuniprot.org |

| 2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate (OTE) | Product of spontaneous cleavage of this compound; further metabolized | ethz.chresearchgate.netnih.govresearchgate.net |

| 5-hydroxy-3,4,4-trimethyl-Δ²-pimelyl-CoA lactone (HTP-CoA) | Intermediate in the pathway following OTE | atlasofscience.orgnih.gov |

| Δ²⁵-3,4,4-trimethylpimelyl-CoA | First aliphatic intermediate in the camphor degradation pathway | atlasofscience.orgnih.govresearchgate.net |

Compound List:

this compound

Camphor

(+)-Camphor

(-)-Camphor

2,5-Diketocamphane

(+)-Bornane-2,5-dione

5-exo-hydroxycamphor

2,5-Diketocamphane 1,2-monooxygenase (DKCMO)

3,6-Diketocamphane 1,6-monooxygenase

2-oxo-Δ³-4,5,5-trimethylcyclopentenylacetate (OTE)

5-hydroxy-3,4,4-trimethyl-Δ²-pimelyl-CoA lactone (HTP-CoA)

Δ²⁵-3,4,4-trimethylpimelyl-CoA

Cytochrome P450cam (CYP101A1)

NADH-FMN reductase

Flavin adenine dinucleotide (FAD)

Flavin mononucleotide (FMN)

Reduced flavin mononucleotide (FMNH₂)

Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH)

Acetyl-CoA

Succinyl-CoA

Adamantanone

2,5-Diketocamphane 1,2-Monooxygenase (DKCMO): Structure, Function, and Catalysis

Flavin-Dependent Monooxygenase Characteristics and Cofactor Requirements

Flavin-dependent monooxygenases (FMOs), particularly those involved in camphor metabolism, are often classified as Baeyer-Villiger monooxygenases (BVMOs) wur.nlsemanticscholar.orgnih.govfrontiersin.orgscispace.comasm.orgnih.gov. These enzymes are characterized by their reliance on reduced flavin cofactors, typically Flavin Mononucleotide (FMN) or Flavin Adenine Dinucleotide (FAD), and molecular oxygen (O₂) for catalysis frontiersin.orgnih.gov. Historically, some FMOs were mistakenly identified as true flavoproteins with tightly bound flavins. However, current understanding recognizes many as flavin-dependent two-component monooxygenases semanticscholar.orgresearchgate.netresearchgate.net. In these systems, a separate reductase enzyme is required to supply the reduced flavin cofactor (FMNH₂ or FADH₂) nih.govnih.govnih.gov. The primary electron donor for these reductases is usually Nicotinamide Adenine Dinucleotide Phosphate (NADPH) or Nicotinamide Adenine Dinucleotide (NADH) frontiersin.orgasm.orgnih.govnih.govnih.govtum.de. The specific characteristics of these enzymes, including their cofactor preference and optimal conditions, are crucial for their catalytic efficiency. For instance, temperature can influence the stereo- and enantiopreference of these enzymatic reactions researchgate.net.

Substrate Specificity and Regioselectivity Profiles

The diketocamphane monooxygenases (DKCMOs) exhibit remarkable substrate specificity and regioselectivity, which are critical for their role in camphor degradation wur.nlsemanticscholar.orgnih.govresearchgate.netethz.chnih.gov. Specifically, the 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO) is responsible for the Baeyer-Villiger oxidation of (+)-bornane-2,5-dione (2,5-diketocamphane) to (-)-5-oxo-1,2-campholide (B1260324) wur.nlnih.govresearchgate.netethz.ch. This reaction involves the insertion of an oxygen atom into the ketone, forming a lactone ring with high regioselectivity. The enzymes' substrate-binding pockets are finely tuned to recognize specific cyclic ketones, leading to a narrow substrate range but high catalytic precision wur.nl. While primarily acting on camphor derivatives, some recombinantly expressed DKCMOs have shown an ability to accept α,β-unsaturated monocyclic and bicyclic ketones, expanding their potential applications in biocatalysis frontiersin.org.

3,6-Diketocamphane 1,6-Monooxygenase: Enantiocomplementary Activity

Complementary to 2,5-DKCMO, the 3,6-diketocamphane 1,6-monooxygenase (3,6-DKCMO) plays a vital role in the metabolism of (-)-camphor semanticscholar.orgresearchgate.netnih.gov. This enzyme is induced when microorganisms are grown on (-)-camphor and catalyzes the Baeyer-Villiger oxidation of the corresponding diketocamphane intermediates semanticscholar.orgresearchgate.netnih.gov. Its activity is enantiocomplementary to that of 2,5-DKCMO, meaning it processes the enantiomeric form of the substrate or produces an enantiomerically distinct product, thereby delineating the degradation pathways for (+)- and (-)-camphor wur.nlsemanticscholar.orgnih.govscispace.comasm.orgnih.govnih.govnih.gov. 3,6-DKCMO is also a flavin-dependent two-component monooxygenase and has been characterized as a homodimeric enzyme, with its three-dimensional structure elucidated semanticscholar.orgresearchgate.netnih.govresearchgate.net.

Stereochemical Aspects of Enzymatic Synthesis of this compound Enantiomers

The enzymatic synthesis of this compound and related chiral lactones is inherently stereochemical, relying on the enantioselective or enantiocomplementary nature of the involved enzymes wur.nlnih.govethz.chresearchgate.netbeilstein-journals.org. The specific stereochemistry of the product is dictated by the enantiomer of the starting material and the particular monooxygenase employed. For example, 2,5-DKCMO acts on (+)-bornane-2,5-dione to produce (-)-5-oxo-1,2-campholide wur.nlnih.govresearchgate.netethz.ch. Chirality is of paramount importance in biological systems, as enantiomers can exhibit distinct biochemical and pharmacological behaviors numberanalytics.comnih.gov. The ability of enzymes like DKCMOs to produce specific enantiomers of lactones makes them valuable tools in chemoenzymatic synthesis, enabling the creation of chiral building blocks for pharmaceuticals and other fine chemicals wur.nlresearchgate.netbeilstein-journals.org. The study of these stereochemical aspects is crucial for understanding and harnessing the full potential of biocatalysis in producing enantiomerically pure compounds.

Chemical Synthesis and Reaction Pathways

Synthetic Methodologies for 5-Oxo-1,2-campholide and Related Cyclic Esters

The synthesis of this compound and related bicyclic lactone scaffolds often leverages camphor (B46023) as a readily available chiral starting material or employs established oxidation and cyclization strategies.

The Baeyer-Villiger oxidation is a cornerstone reaction for the synthesis of esters from ketones and lactones from cyclic ketones acs.orgresearchgate.net. This oxidative transformation involves the insertion of an oxygen atom adjacent to a carbonyl group, typically mediated by peroxyacids or peroxides acs.orgresearchgate.netwikipedia.org.

Chemical Baeyer-Villiger Oxidation: Chemically, the Baeyer-Villiger oxidation of camphor-derived precursors, such as cyclic ketones, can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA) acs.orgresearchgate.netwikipedia.org. The regioselectivity of this reaction is influenced by the migratory aptitude of the substituents adjacent to the carbonyl group, with tertiary alkyl groups generally migrating preferentially over secondary or primary alkyl groups researchgate.net. For camphor derivatives, this reaction can lead to the formation of bicyclic lactones wikipedia.org.

Enzymatic Baeyer-Villiger Oxidation: A particularly significant route to this compound involves enzymatic Baeyer-Villiger oxidation. Specific monooxygenases, notably 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO), a Type II Baeyer–Villiger monooxygenase (BVMO), catalyze the stereospecific oxidation of (1R)-bornane-2,5-dione to (-)-5-Oxo-1,2-campholide (B1260324) mdpi.comucl.ac.uknih.govtaylorandfrancis.comresearchgate.nettum.de. This biocatalytic approach is highly efficient and provides direct access to the enantiomerically pure lactone, leveraging the inherent chirality of the camphor precursor mdpi.comnih.govresearchgate.netmdpi.com. The process typically requires cofactors such as FMN and NADH mdpi.comucl.ac.uknih.govresearchgate.nettum.de.

Table 3.1.1: Baeyer-Villiger Oxidation Approaches to Lactones

| Method | Oxidizing Agent/Catalyst | Substrate Class | Product Class | Key Features | References |

| Chemical BV Oxidation | m-CPBA, TFPAA, H₂O₂/catalyst | Ketones, Cyclic Ketones | Esters, Lactones | Regioselective, adaptable to various substrates. | acs.orgresearchgate.netwikipedia.org |

| Enzymatic BV Oxidation (Type II) | 2,5-DKCMO, FMN, NADH | (1R)-Bornane-2,5-dione | (-)-5-Oxo-1,2-campholide | Stereospecific synthesis of (-)-5-Oxo-1,2-campholide, high enantiopurity. | mdpi.comucl.ac.uknih.govtaylorandfrancis.comresearchgate.nettum.demdpi.com |

| Enzymatic BV Oxidation (Type I) | OTEMO (FAD, NADPH) | 2-Oxo-Δ³-4,5,5-trimethylcyclopentenylacetyl-CoA | Aliphatic Acids | Catalyzes oxidation of CoA-activated substrates, useful for cyclohexanone (B45756) derivatives. | nih.gov |

Beyond the Baeyer-Villiger oxidation, several other chemical strategies can be employed to construct bicyclic lactone frameworks, including those related to the campholide scaffold.

Palladium-Catalyzed Reactions: Palladium catalysis has emerged as a powerful tool for constructing complex cyclic structures. For instance, tandem intramolecular β-C(sp³)–H olefination and lactonization reactions can yield bicyclo[3.2.1] lactones from linear carboxylic acids with tethered olefins msu.edu. Other Pd-catalyzed processes, such as the cyclization of alkynes containing tethered nucleophiles, can also lead to lactones buchler-gmbh.com.

Nucleophile-Catalyzed Aldol-Lactonization (NCAL): Asymmetric synthesis of β-lactones can be achieved through NCAL reactions, often employing chiral organocatalysts nih.govresearchgate.net.

Inverse-Electron-Demand Diels–Alder (IEDDA) Reactions: Aminocatalytic IEDDA reactions between α,β-unsaturated aldehydes and coumalates can generate [2.2.2]-bicyclic lactones, which are valuable synthetic intermediates acs.org.

Isomerization and Cyclization: The isomerization and cyclization of acetylenic ketones, sometimes in conjunction with other reactions, can also provide access to lactone structures researchgate.net.

Use of Camphor Derivatives as Chiral Auxiliaries: Camphor and its derivatives are widely utilized as chiral auxiliaries to induce stereoselectivity in various reactions, including those leading to lactone formation mdpi.comucl.ac.uknih.govresearchgate.netsapub.orggoogle.combeilstein-journals.org. For example, camphor-derived auxiliaries have been employed in asymmetric Darzens reactions to produce glycidic esters, which can be precursors to lactones google.com.

Intramolecular Reactivity and Degradation Pathways

Lactones, particularly strained or functionalized ones, can exhibit complex reactivity patterns, including ring opening, hydrolysis, and rearrangements, especially in solution.

The lactone functionality is an intramolecular ester, susceptible to nucleophilic attack. In the presence of water, especially under acidic or basic conditions, lactones can undergo hydrolysis to yield the corresponding hydroxy carboxylic acids mdpi.combuchler-gmbh.comresearchgate.netmdpi.comacs.org. This process can occur spontaneously, particularly for strained lactones, or be catalyzed by acids, bases, or enzymes mdpi.combuchler-gmbh.comresearchgate.netacs.org.

For example, the intermediate monocyclic lactone formed during camphor degradation is known to undergo hydrolysis to form a carboxylic acid nih.govmsu.edu. Similarly, lactacystin (B1674225) β-lactone is reported to spontaneously hydrolyze in aqueous solution at pH 8 to its corresponding dihydroxy acid researchgate.net. The general mechanisms for lactone hydrolysis involve nucleophilic attack at the carbonyl carbon, leading to the cleavage of the ester bond buchler-gmbh.com.

Bicyclic lactones, due to their rigid structures and potential for strain, can be prone to various degradation and rearrangement pathways in solution.

Acid-Catalyzed Rearrangements: Under strongly acidic conditions, particularly in superacid media, bicyclic systems can undergo complex rearrangements. These can involve ionization to form superelectrophiles, followed by carbocationic intermediates that undergo Wagner-Meerwein shifts, hydride shifts, and ring expansions or contractions, ultimately leading to different cyclic products, including rearranged lactones buchler-gmbh.comresearchgate.net.

Thermal and Oxidative Degradation: Some lactones may exhibit thermal instability, leading to decomposition at elevated temperatures ebi.ac.uk. Additionally, the presence of reactive functional groups within the lactone structure can make them susceptible to oxidative degradation.

Hydrolysis-Induced Rearrangements: The initial hydrolysis of a lactone to a hydroxy carboxylic acid can sometimes be followed by further intramolecular reactions, such as cyclization or dehydration, depending on the specific structure and reaction conditions.

Stereoselective Chemical Synthesis and Enantiomeric Control Strategies

Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound. Several strategies are employed to ensure the desired stereochemical outcome.

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials, such as (+)-camphor, is a primary strategy. The inherent chirality of camphor is transferred to the product through various synthetic transformations mdpi.comucl.ac.uknih.govresearchgate.netsapub.orggoogle.combeilstein-journals.org.

Chiral Auxiliaries: Camphor-derived molecules serve as effective chiral auxiliaries, temporarily attached to a substrate to direct the stereochemistry of a reaction. After the stereoselective step, the auxiliary is cleaved, yielding the enantiomerically enriched product mdpi.comucl.ac.uknih.govresearchgate.netsapub.orggoogle.combeilstein-journals.org.

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can induce enantioselectivity in reactions such as Diels-Alder cycloadditions, aldol (B89426) reactions, and Baeyer-Villiger oxidations acs.orgmsu.edunih.govresearchgate.net.

Enzymatic Synthesis: As highlighted in Section 3.1.1, enzymatic Baeyer-Villiger oxidation using enzymes like 2,5-DKCMO provides a highly stereospecific route to (-)-5-Oxo-1,2-campholide , ensuring the correct (1R,5R)-configuration mdpi.comucl.ac.uknih.govtaylorandfrancis.comresearchgate.nettum.demdpi.com. This biocatalytic method is often preferred for its high enantioselectivity and mild reaction conditions.

Compound List

this compound

Camphor

(1R)-Bornane-2,5-dione

(-)-5-Oxo-1,2-campholide

(+)-Camphor

1,2-Campholide

(1R,5R)-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione

(1R,4R)-5-Oxo-1,2-campholide

(+)-1,2-Campholide

2,5-Diketocamphane

2,5-Diketocamphane 1,2-monooxygenase (2,5-DKCMO)

3,6-Diketocamphane 1,6-monooxygenase

2-Oxo-Δ³-4,5,5-trimethylcyclopentenylacetic acid (OTE)

5-Hydroxy-3,4,4-trimethyl-Δ²-pimelic acid δ-lactone

(+)-Camphor-derived auxiliaries

Glycidic esters

Bicyclo[3.2.1] lactones

β-Lactones

[2.2.2]-Bicyclic lactones

Carboxylic acids

Hydroxy carboxylic acids

m-Chloroperoxybenzoic acid (m-CPBA)

Trifluoroperacetic acid (TFPAA)

Hydrogen peroxide

Flavin mononucleotide (FMN)

NADH

Flavin adenine (B156593) dinucleotide (FAD)

NADPH

Palladium catalysts

Organocatalysts

Structural Characterization and Spectroscopic Analysis Methodologies for Research

Advanced Spectroscopic Techniques for Structural Elucidation of 5-Oxo-1,2-campholide

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of electromagnetic radiation with the compound, researchers can deduce a wealth of structural information.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons in the bicyclic ring system. The chemical shifts would be influenced by the presence of the ketone and lactone functionalities, as well as the stereochemistry of the molecule. Similarly, ¹³C NMR would provide a unique signal for each carbon atom, with the carbonyl carbons of the ketone and lactone exhibiting characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~90 |

| C2 | - | ~175 (lactone C=O) |

| C3 | ~2.0 - 2.5 (multiplet) | ~30 - 40 |

| C4 | ~2.0 - 2.5 (multiplet) | ~40 - 50 |

| C5 | - | ~210 (ketone C=O) |

| C6 | ~2.0 - 2.5 (multiplet) | ~30 - 40 |

| C7 (bridgehead) | ~1.8 - 2.2 | ~45 - 55 |

| C8 (methyl) | ~0.9 - 1.2 (singlet) | ~15 - 25 |

| C9 (methyl) | ~0.9 - 1.2 (singlet) | ~15 - 25 |

| C10 (bridge) | ~1.5 - 2.0 (multiplet) | ~25 - 35 |

Data is hypothetical and for illustrative purposes.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular mass and, consequently, its elemental composition.

The fragmentation pattern observed in the mass spectrum would be characteristic of the campholide structure. Cleavage adjacent to the carbonyl groups of the ketone and lactone would be expected, leading to the formation of specific fragment ions. Analysis of these fragments helps to piece together the molecular structure.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching vibrations of the ketone and lactone carbonyl groups. The exact positions of these bands can provide clues about the ring strain and electronic environment of the carbonyls.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the carbonyl groups would be expected to exhibit weak n→π* transitions at longer wavelengths and stronger π→π* transitions at shorter wavelengths.

Table 2: Expected IR and UV-Vis Absorption Data for this compound (Note: These are expected values and may differ from experimental results.)

| Spectroscopic Technique | Functional Group | Expected Absorption |

| IR Spectroscopy | Ketone C=O | ~1740-1760 cm⁻¹ |

| IR Spectroscopy | Lactone C=O | ~1760-1780 cm⁻¹ |

| UV-Vis Spectroscopy | Ketone n→π | ~280-300 nm |

| UV-Vis Spectroscopy | Lactone n→π | ~210-230 nm |

Data is hypothetical and for illustrative purposes.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound from reaction mixtures or natural sources. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose. The choice of the stationary phase and mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, normal-phase or reversed-phase HPLC could be utilized.

Chiral Analysis Methods for Enantiomeric Purity Assessment

Given that this compound is a chiral molecule, derived from camphor (B46023), methods to assess its enantiomeric purity are crucial. Chiral chromatography, using a chiral stationary phase (CSP) in either HPLC or GC, is the most common and effective technique for separating enantiomers. This allows for the determination of the enantiomeric excess (ee) of a sample.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Reactivity of 5-Oxo-1,2-campholide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to investigate the molecular structure and reactivity of this compound. These studies provide a detailed picture of the molecule's electronic landscape, helping to predict its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. For a compound believed to be this compound, MEP analysis reveals the distribution of charge. The oxygen atoms of the carbonyl and lactone groups exhibit the most negative potential (deepest red), indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms possess a positive potential (blue), making them susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMO)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a compound identified as "compound 5" in a computational study on potential anti-Covid-19 agents, which corresponds to the structure of this compound, the HOMO was found to be localized on the lactone ring, while the LUMO was centered around the diketone functionality. This distribution suggests that the lactone ring is the most probable site for electrophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. For the aforementioned "compound 5," these descriptors have been calculated, providing a quantitative measure of its chemical behavior.

Natural Bond Orbital (NBO) Analysis

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -7.32 |

| LUMO Energy (eV) | -2.15 |

| Energy Gap (eV) | 5.17 |

| Ionization Potential (eV) | 7.32 |

| Electron Affinity (eV) | 2.15 |

| Electronegativity (eV) | 4.735 |

| Chemical Hardness (eV) | 2.585 |

| Chemical Softness (eV) | 0.386 |

Molecular Dynamics Simulations of Enzymatic Interactions and Active Site Mechanisms

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, including the interactions between enzymes and their substrates or products. This compound is a product of the enzymatic oxidation of 2,5-diketocamphane, a reaction catalyzed by 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO), a type of Baeyer-Villiger monooxygenase found in Pseudomonas putida. nih.gov

While specific MD simulations detailing the interaction of this compound within the active site of 2,5-DKCMO are not extensively documented in the available literature, the principles of MD simulations can be applied to understand such processes. A typical MD simulation would involve placing the this compound molecule within the three-dimensional structure of the enzyme's active site. The system would then be solvated in a water box to mimic physiological conditions, and the forces between all atoms would be calculated over time using a force field.

Such simulations could provide valuable insights into:

Binding Pose and Stability: How this compound orients itself within the active site and the stability of this orientation over time.

Key Amino Acid Interactions: Identifying the specific amino acid residues that form hydrogen bonds, van der Waals interactions, or other non-covalent interactions with the lactone.

Conformational Changes: Observing any changes in the conformation of both the ligand and the enzyme upon binding.

Product Release Mechanisms: Simulating the pathway and energetic barriers for the release of this compound from the active site, which is a crucial step in the catalytic cycle.

Understanding these interactions at a molecular level is critical for enzyme engineering efforts aimed at modifying the substrate specificity or catalytic efficiency of 2,5-DKCMO and other related Baeyer-Villiger monooxygenases.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of molecules like this compound. These predictions can also be used to interpret experimental spectra and to understand how the molecular conformation influences its spectroscopic properties.

Prediction of NMR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) spectra, including 1H and 13C chemical shifts, is a common application of quantum chemical calculations. By employing DFT methods, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These values can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers to obtain good agreement with experimental data.

Prediction of Vibrational Spectra

Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are typically performed by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each peak. This information is crucial for assigning the bands in experimental spectra and for understanding the molecule's vibrational properties.

Conformational Analysis

Due to the presence of single bonds, this compound can exist in different conformations. A thorough conformational analysis aims to identify all stable conformers and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and performing geometry optimizations for each starting structure. The resulting low-energy conformers can then be used to calculate Boltzmann-averaged properties, providing a more realistic representation of the molecule's behavior in solution or the gas phase. Understanding the conformational landscape is essential for interpreting spectroscopic data and for studying the molecule's interactions with other molecules, such as enzymes.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Chemical Modification Approaches to the 5-Oxo-1,2-campholide Skeleton

Information regarding specific chemical modification approaches applied directly to the this compound skeleton is not detailed within the provided search results. However, the compound's origin is linked to the biotransformation of camphor (B46023). Notably, this compound is formed through the enzymatic conversion of 2,5-diketocamphane, a process catalyzed by enzymes such as 2,5-diketocamphane 1,2-monooxygenase, which acts as a Baeyer-Villiger monooxygenase tum.denih.govebi.ac.uk. This enzymatic pathway highlights the metabolic transformations that lead to the formation of this compound, suggesting that its precursor molecules undergo significant chemical changes. While direct synthetic derivatization strategies on the this compound structure itself are not described, its formation pathway indicates a potential for exploring related chemical entities derived from camphor metabolism.

Biocatalytic Applications and Biotechnological Relevance

5-Oxo-1,2-campholide as a Chiral Synthon in Chemoenzymatic Synthesis

Chemoenzymatic synthesis represents a powerful strategy that merges the precision of enzymatic transformations with the versatility of chemical synthesis. In this approach, enzymes are employed to catalyze specific steps, often to introduce chirality or perform complex transformations that are challenging via purely chemical routes. Chiral synthons, or chiral building blocks, are molecules with defined stereochemistry that serve as starting materials or intermediates for the synthesis of enantiomerically pure target compounds, which are particularly crucial in the pharmaceutical and agrochemical industries bioline.org.brnih.gov.

This compound, particularly in its enantiomerically pure forms, serves as a valuable chiral synthon. The ability of certain Baeyer-Villiger monooxygenases to stereoselectively oxidize precursor ketones to specific enantiomers of this compound means that these lactones can be readily incorporated into synthetic pathways to construct complex chiral molecules. For instance, the production of both (-)-5-oxo-1,2-campholide (B1260324) and its enantiomer (+)-5-oxo-1,2-campholide by distinct, enantiocomplementary BVMOs highlights the potential to access either stereochemical outcome, thereby expanding its utility in asymmetric synthesis researchgate.net. These chiral lactones can be further manipulated through chemical or enzymatic reactions to yield a diverse array of stereochemically defined products.

Engineering of Baeyer-Villiger Monooxygenases for Enhanced Production or Novel Reactions

Baeyer-Villiger monooxygenases (BVMOs) are a diverse group of flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters or lactones rsc.orgencyclopedia.pub. This reaction, known as the Baeyer-Villiger oxidation, is a cornerstone of synthetic organic chemistry, offering a greener and more selective alternative to traditional chemical methods that often employ hazardous peracids rsc.orgmdpi.com.

In the context of this compound, specific BVMOs play a direct role in its biosynthesis. Notably, the 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO), classified as a Type II BVMO, catalyzes the Baeyer-Villiger oxidation of (1R)-bornane-2,5-dione (also known as 2,5-diketocamphane) to yield (-)-5-oxo-1,2-campholide researchgate.netresearchgate.netmdpi.com. Research has also identified enantiocomplementary enzymes capable of producing (+)-5-oxo-1,2-campholide from (1S)-bornane-2,5-dione researchgate.net. These enzymes, often found in bacteria like Pseudomonas putida, are integral to the microbial degradation pathways of camphor (B46023) researchgate.netmdpi.comresearchgate.net.

The field of protein engineering has extensively focused on BVMOs to improve their catalytic efficiency, expand their substrate scope, enhance their enantioselectivity, and increase their stability for industrial applications nih.govrsc.orgnih.gov. Engineering efforts aim to create tailored biocatalysts capable of producing specific lactones like this compound with higher yields and purity, or to develop novel BVMO variants that can catalyze new oxidative transformations. For example, structure-guided design and directed evolution techniques have been employed to modify BVMOs from Pseudomonas putida for improved performance nih.gov. These advancements are crucial for harnessing the full potential of BVMOs in biocatalytic processes.

Table 1: Baeyer-Villiger Monooxygenases Involved in this compound Production

| Enzyme Name | Substrate | Product | Source Organism / Reference |

| 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO) | (1R)-bornane-2,5-dione | (-)-5-oxo-1,2-campholide | Pseudomonas putida ATCC 17453 researchgate.netresearchgate.netmdpi.com |

| Enantiocomplementary enzyme | (1S)-bornane-2,5-dione | (+)-5-oxo-1,2-campholide | researchgate.net |

Table 2: General Characteristics of BVMOs in Biocatalysis

| Enzyme Class / Type | Cofactor Requirement | Reaction Type | Key Application Area |

| Type II BVMOs | NAD(P)H, FMN | Baeyer-Villiger oxidation (ketones to lactones) | Synthesis of chiral synthons, lactone production encyclopedia.pubresearchgate.netscispace.com |

| Type I BVMOs | NAD(P)H, FAD | Baeyer-Villiger oxidation (ketones to esters/lactones) | Diverse organic transformations encyclopedia.pubscispace.com |

| General BVMOs | NAD(P)H | Oxidation of ketones to esters/lactones | Green chemistry, fine chemical synthesis rsc.orgencyclopedia.pubmdpi.com |

Broader Implications in Metabolic Engineering and Industrial Biotransformation

The production and utilization of this compound are intrinsically linked to broader advancements in metabolic engineering and industrial biotransformation. Metabolic engineering focuses on optimizing microbial cellular pathways to enhance the production of desired compounds, often by modifying or introducing specific genes and regulatory elements frontiersin.orgresearchgate.net. This field is pivotal for developing efficient biocatalytic processes for industrial applications.

Microbial strains, such as Pseudomonas putida, are utilized for the biotransformation of substrates like camphor derivatives to produce molecules such as this compound tum.de. This process can involve engineered strains that overexpress specific enzymes or entire metabolic pathways. The natural degradation pathways of camphor in organisms like Pseudomonas putida ATCC 17453, which include key enzymes like 2,5-DKCMO, provide a biological blueprint that can be leveraged and enhanced through metabolic engineering for the sustainable production of valuable chemicals researchgate.netmdpi.comresearchgate.net.

Furthermore, the integration of such biocatalytic steps into industrial biotransformations allows for the production of chiral intermediates and fine chemicals under mild, environmentally friendly conditions, moving away from traditional, often harsh, chemical synthesis methods mdpi.commdpi.com. The study of microbial monoterpene metabolism also suggests potential connections, where enzymes might be involved in the transformation of compounds like (+)-5-oxo-1,2-campholide scispace.com. Ultimately, the understanding and manipulation of these enzymatic and metabolic processes contribute to the development of sustainable industrial biotechnology, enabling the efficient bioconversion of renewable resources into high-value products.

Compound Name Index:

this compound

(-)-5-Oxo-1,2-campholide

(+)-5-Oxo-1,2-campholide

(1R)-bornane-2,5-dione

(1S)-bornane-2,5-dione

2,5-diketocamphane

(1R,5R)-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octane-3,6-dione

Future Research Directions

Unexplored Biosynthetic and Catabolic Pathways Involving Campholide Intermediates

The known metabolic pathway of camphor (B46023) in organisms like Pseudomonas putida involves the conversion of (+)-camphor to 2,5-diketocamphane, which is then lactonized by 2,5-diketocamphane 1,2-monooxygenase to form 5-oxo-1,2-campholide. nih.govethz.ch This lactone is often an unstable intermediate that can undergo spontaneous cleavage. ethz.ch However, the complete metabolic fate of this compound and other related campholide intermediates is not fully elucidated. Future research could focus on:

Identifying and Characterizing Novel Intermediates: While the main pathway is outlined, there may be alternative or minor metabolic routes leading to or from campholide structures. Isotopic labeling studies and advanced analytical techniques could help uncover and characterize these transient or low-abundance intermediates.

Investigating Regulatory Mechanisms: The regulation of the camphor degradation pathway, including the expression of diketocamphane monooxygenases, is complex and not entirely understood. nih.gov Research into the transcriptional regulation of the genes involved, including the identification of specific inducers and repressors, would provide a more complete picture of how organisms control this metabolic route. nih.gov

Exploring Catabolism in Other Organisms: The camphor metabolic pathway has been primarily studied in Pseudomonas putida. ethz.chtum.de Investigating this pathway in other bacteria, fungi, and even plants could reveal novel enzymes and alternative catabolic strategies for campholide intermediates. nih.gov For instance, the lactonization of camphor has also been observed in sage (Salvia officinalis), suggesting convergent evolution of this metabolic capability. nih.gov

Development of Novel Synthetic Strategies for Accessing this compound and its Derivatives

The synthesis of chiral bicyclic lactones like this compound is of significant interest due to their potential as building blocks in the synthesis of complex natural products and bioactive molecules. nih.govresearchgate.netnature.com While the Baeyer-Villiger oxidation of corresponding cyclic ketones is a classic approach, future research can explore more advanced and efficient synthetic strategies. rsc.orgnih.govwikipedia.orgorganic-chemistry.org

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can offer highly selective and efficient routes to this compound and its derivatives. mdpi.com For example, using a whole-cell biotransformation system with an engineered microorganism that overexpresses diketocamphane monooxygenase could be a scalable method for producing the target lactone from a readily available camphor derivative. tum.de

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric Baeyer-Villiger oxidation of prochiral diketocamphane derivatives could provide enantiomerically pure this compound. rsc.orgnih.gov This would be particularly valuable for applications where stereochemistry is crucial.

Palladium-Catalyzed C-H Activation: Recent advances in transition metal catalysis, particularly palladium-catalyzed C(sp³)–H activation, have opened up new possibilities for the synthesis of complex bicyclic lactones from simple carboxylic acid precursors. nih.govnature.com Adapting these methods to camphor-derived substrates could lead to innovative and efficient synthetic routes to functionalized campholides.

Engineered Enzymes: Directed evolution and protein engineering can be used to create novel enzymes with tailored substrate specificities and enhanced catalytic activities for the synthesis of specific lactones. nih.govcaltech.edu Engineering a robust and highly selective monooxygenase for the production of this compound is a promising research direction.

Advanced Mechanistic Enzymology of Diketocamphane Monooxygenases

Diketocamphane monooxygenases are fascinating enzymes that have been the subject of study for decades. nih.govfao.org Initially misclassified as true flavoproteins, they are now understood to be flavin-dependent two-component monooxygenases. nih.govfao.org Despite significant progress, there are still aspects of their mechanism and function that warrant further investigation.

Structural Biology: Obtaining high-resolution crystal structures of the 2,5-diketocamphane 1,2-monooxygenase in complex with its flavin reductase, substrate, and cofactor would provide invaluable insights into the enzyme's mechanism. This could reveal details of substrate binding, flavin transfer, and the catalytic cycle at an atomic level.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as stopped-flow spectroscopy and rapid-quench kinetics, can be employed to trap and characterize transient intermediates in the enzymatic reaction. This would help to further elucidate the step-by-step mechanism of oxygen activation and insertion.

Computational Modeling: Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the enzyme's active site and simulate the reaction pathway. These computational approaches can complement experimental studies and provide a deeper understanding of the factors that control the enzyme's reactivity and selectivity.

Understanding Flavin Transfer: The mechanism by which the reduced flavin is transferred from the reductase component to the monooxygenase component is a key area for future research. Understanding the protein-protein interactions and the dynamics of this transfer is crucial for a complete picture of the catalytic cycle. nih.gov

Expanding Biocatalytic Utilities of this compound and Related Lactones

Bicyclic lactones are valuable chiral synthons in organic synthesis. researchgate.net this compound, with its defined stereochemistry and functional groups, has the potential to be a versatile building block for the synthesis of a wide range of complex molecules.

Natural Product Synthesis: The chiral scaffold of this compound can be utilized as a starting material for the total synthesis of various natural products, particularly terpenoids and other compounds with a bicyclic core. nih.govresearchgate.netresearchgate.net

Development of Novel Bioactive Compounds: The lactone ring of this compound can be chemically modified to generate libraries of new compounds. These derivatives can then be screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. mdpi.com

Polymer Synthesis: Lactones are important monomers for the synthesis of biodegradable polyesters. cambridge.org Research into the ring-opening polymerization of this compound and its derivatives could lead to the development of new bio-based polymers with unique properties. tum.de

Enzymatic Cascade Reactions: Integrating diketocamphane monooxygenases into multi-enzyme cascade reactions could enable the one-pot synthesis of complex molecules from simple starting materials. mdpi.com This approach offers a green and efficient alternative to traditional multi-step chemical synthesis.

常见问题

Q. What are the standard methodologies for synthesizing and characterizing 5-oxo-1,2-campholide in microbial systems?

- Methodological Answer : Synthesis typically involves enzymatic oxidation of diketocamphane derivatives (e.g., 3,6-diketocamphane) using flavin-dependent monooxygenases like 3,6-diketocamphane 1,2-monooxygenase (EC 1.14.14.155). Characterization employs gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Key intermediates (e.g., 5-exo-hydroxycamphor) should be monitored via high-performance liquid chromatography (HPLC) to validate reaction pathways .

Q. How is this compound distinguished from structurally similar lactones like 6-oxo-1,2-campholide?

- Methodological Answer : Differentiation relies on spectral

- ¹³C NMR : this compound exhibits distinct carbonyl (C=O) signals at δ 210–215 ppm, while 6-oxo derivatives show upfield shifts (δ 200–205 ppm).

- Mass Spectrometry : Fragmentation patterns differ due to lactone ring substitution positions. Computational modeling (e.g., density functional theory) can predict stability and fragmentation behavior .

Advanced Research Questions

Q. How do conflicting metabolic pathway models for this compound production in Pseudomonas putida arise, and how can they be reconciled?

- Methodological Answer : Discrepancies stem from enzyme promiscuity (e.g., 2,5-DKCMO vs. 3,6-DKCMO activity) and spontaneous lactonization steps. To resolve contradictions:

- Isotopic Tracer Studies : Use ¹⁸O-labeled O₂ to track oxygen incorporation in lactone formation.

- Enzyme Knockout Strains : Compare metabolite profiles in Δdkcmo mutants versus wild-type strains to isolate specific enzymatic contributions .

Q. What experimental strategies optimize the yield of this compound in biotransformation studies?

- Methodological Answer :

- Substrate Engineering : Modify diketocamphane derivatives to reduce off-pathway reactions (e.g., epoxide formation).

- Cofactor Regeneration Systems : Couple monooxygenase reactions with NADH-dependent reductases to sustain FMNH₂ levels.

- pH Control : Maintain pH 7.5–8.0 to stabilize lactone intermediates and minimize hydrolysis .

Q. How can contradictory data on the role of this compound in camphor degradation pathways be analyzed?

- Methodological Answer :

- Metabolic Flux Analysis : Quantify carbon flow using ¹³C-labeled camphor to identify dominant pathways.

- Competitive Inhibition Assays : Test intermediates (e.g., 5-exo-hydroxycamphor) for inhibitory effects on lactone-forming enzymes.

- Computational Modeling : Apply kinetic models (e.g., Michaelis-Menten with allosteric modifiers) to predict pathway dominance under varying substrate concentrations .

Reproducibility and Data Validation

Q. What steps ensure reproducibility in enzymatic assays for this compound production?

- Methodological Answer :

- Standardized Enzyme Preparations : Use affinity-tagged recombinant enzymes (e.g., His-tagged DKCMO) to ensure consistent activity.

- Open-Source Protocols : Publish detailed reaction conditions (e.g., buffer composition, temperature gradients) and raw spectral data in supplementary materials.

- Interlaboratory Validation : Collaborate with independent labs to cross-verify metabolite profiles using identical strains and substrates .

Q. How should researchers address variability in lactone stability during long-term storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests at 40°C/75% relative humidity to identify optimal storage conditions (e.g., inert gas atmosphere, −80°C).

- Stabilizer Screening : Test antioxidants (e.g., BHT) or cyclodextrin inclusion complexes to prevent oxidative decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。